

The Azepan-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Azepan-4-ol**

Cat. No.: **B112581**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azepane Moiety

The seven-membered nitrogen-containing heterocycle, azepane, has steadily emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility offer a unique advantage in the design of novel therapeutics, allowing for the exploration of chemical space in ways that are often inaccessible to more rigid aromatic systems.^{[1][2]} This structural versatility enables the fine-tuning of physicochemical and pharmacokinetic properties, which is crucial for the development of effective and safe drug candidates.^[1] **Azepan-4-ol**, in particular, with its strategically positioned hydroxyl group and secondary amine, represents a versatile building block for the synthesis of a diverse array of bioactive molecules.^{[3][4]} The dual functionality of **Azepan-4-ol** provides two distinct points for chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization.^{[3][4]} This guide will provide a comprehensive overview of the synthesis, derivatization, and biological applications of **Azepan-4-ol** derivatives and analogs, offering insights into their potential in contemporary drug discovery.

Synthetic Strategies for Accessing the Azepan-4-ol Core and Its Analogs

The construction of the azepane ring system can be achieved through various synthetic methodologies, ranging from classical ring-closing reactions to more modern transition-metal-catalyzed approaches.

Ring Expansion and Annulation Reactions

One effective strategy for the synthesis of substituted azepanes involves the dearomative ring expansion of nitroarenes. This photochemical approach utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then transforms the six-membered aromatic ring into a seven-membered ring system. Subsequent hydrogenolysis yields the desired polysubstituted azepane in a two-step process.^{[5][6]} This method is particularly powerful as it allows the substitution pattern of the starting nitroarene to be directly translated to the saturated azepane product.^{[5][6]}

Another innovative approach is the gold-catalyzed two-step [5 + 2] annulation to produce azepan-4-ones.^[7] This reaction demonstrates high regioselectivity and diastereoselectivity, providing a flexible route to functionalized azepan-4-one precursors which can then be reduced to the corresponding **Azepan-4-ol**.^[7]

Derivatization of the Azepan-4-ol Scaffold

The true synthetic utility of **Azepan-4-ol** lies in the reactivity of its secondary amine and hydroxyl group, which allows for a wide range of derivatizations to explore structure-activity relationships (SAR).

The secondary amine of the azepane ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental to building molecular complexity and modulating the pharmacological properties of the resulting derivatives.

- **N-Alkylation:** Direct alkylation with alkyl halides in the presence of a non-nucleophilic base, or reductive amination with aldehydes or ketones, are common and effective methods for introducing a variety of substituents at the nitrogen atom.^{[8][9][10]}
- **N-Acylation:** The reaction of the azepane nitrogen with acyl chlorides or acid anhydrides provides the corresponding amides, which can serve as key intermediates or as final bioactive compounds.^[8]

The hydroxyl group at the 4-position offers another avenue for structural diversification.

Standard derivatization techniques for hydroxyl groups can be employed to introduce a range of functionalities.[\[11\]](#)[\[12\]](#) These include:

- Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
- Etherification: Alkylation to form ethers.
- Conversion to Amines: The hydroxyl group can be converted to a leaving group and subsequently displaced by an amine to yield 4-aminoazepane derivatives, which are themselves valuable intermediates for further functionalization.

Biological Activities and Therapeutic Potential of Azepan-4-ol Derivatives

Derivatives of the azepane scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[\[1\]](#)

Kinase Inhibition

A notable application of azepane derivatives is in the development of kinase inhibitors. The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[\[2\]](#) This has inspired the synthesis of numerous azepane-based analogs as potential anticancer agents. For instance, a series of 4-aminoazepane derivatives have been investigated as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival and proliferation pathways.

Compound	Target	IC ₅₀ (nM)
Compound A	PKB α	15
Compound B	PKB β	25
Compound C	PKB γ	30

Table 1: Inhibitory activity of representative 4-aminoazepane derivatives against PKB isoforms.

Cannabinoid Receptor Modulation

Recent studies have identified 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a novel class of cannabinoid type 2 (CB2) receptor agonists.[\[13\]](#) Selective activation of the CB2 receptor is a promising strategy for the treatment of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation.[\[13\]](#) The lead compound from this series, 25r, exhibited high potency and selectivity for the CB2 receptor and demonstrated significant efficacy in a rodent model of inflammatory pain.[\[13\]](#)

Compound	Target	EC50 (nM)	Emax (%)
25r	CB2	21.0	87

Table 2: In vitro activity of compound 25r at the CB2 receptor.

Central Nervous System (CNS) Applications

The azepane scaffold is also being explored for its potential in treating CNS disorders. N-benzylated bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[\[14\]](#) This profile suggests potential applications in the treatment of neuropsychiatric disorders.[\[14\]](#) Furthermore, the structural features of azepane derivatives make them attractive candidates for the development of ligands for dopamine and opioid receptors.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Experimental Protocols

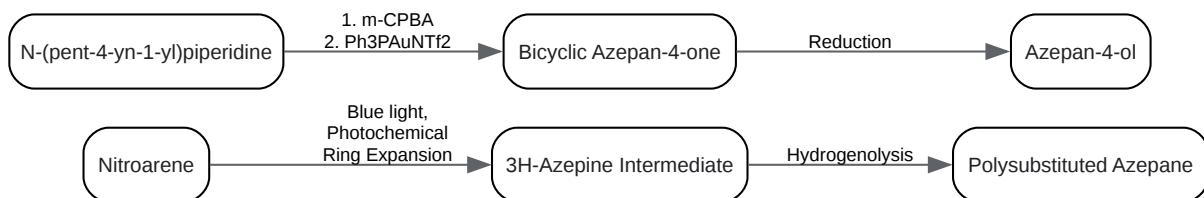
The following protocols are provided as examples of common synthetic transformations involving the azepane scaffold.

Protocol 1: General Procedure for N-Alkylation of Azepan-4-ol via Reductive Amination

This protocol is adapted from established methods for the reductive amination of secondary amines.[\[8\]](#)

Materials:

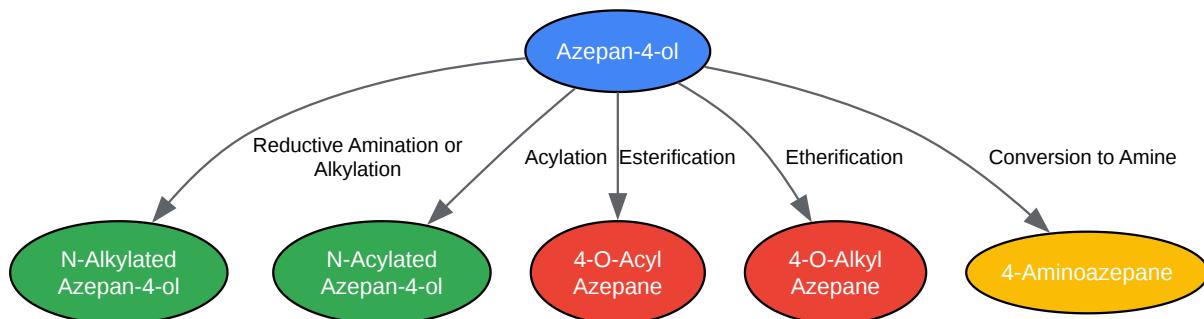
- **Azepan-4-ol**
- Aldehyde or Ketone (1.1 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (CH_2Cl_2)
- Round-bottom flask
- Magnetic stirrer
- Nitrogen atmosphere


Procedure:

- Dissolve **Azepan-4-ol** (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane under a nitrogen atmosphere.
- Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated **Azepan-4-ol**.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.


Synthetic Pathways

[Click to download full resolution via product page](#)

Caption: Key synthetic routes to the azepane core.

Derivatization Strategies

[Click to download full resolution via product page](#)

Caption: Derivatization points of the **Azepan-4-ol** scaffold.

Conclusion and Future Perspectives

The **Azepan-4-ol** scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse functionalities at both the nitrogen and the 4-position, provides a robust platform for the development of novel therapeutic agents. The demonstrated activities of azepane derivatives as kinase inhibitors, cannabinoid receptor modulators, and CNS-active agents underscore the broad therapeutic potential of this structural motif. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the optimization of the

pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of the SAR of this versatile scaffold continues to grow, we can expect to see the emergence of new and improved **Azepan-4-ol**-based drug candidates for the treatment of a variety of human diseases.

References

- Zhang, J., & Schmalz, H. G. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. *Organic letters*, 14(13), 3530–3533. [\[Link\]](#)
- **Azepan-4-ol** | C6H13NO | CID 5149746. (n.d.). PubChem.
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomatic ring expansion of nitroarenes.
- Karageorgis, G., Smith, S., Johansen, J. L., Marty, C., De Martin, S., Gmeiner, P., & Reymond, J. L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. *Journal of medicinal chemistry*, 65(8), 6338–6349. [\[Link\]](#)
- Parsons, Z., & Fairbanks, A. J. (2018). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. *The Journal of organic chemistry*, 83(15), 8171–8179. [\[Link\]](#)
- Ananthula, S., Dodoala, R., Kulkarni, B., Sunkari, S., Gundu, C., Boyapati, N., ... & Gajare, V. (2017). Opioid Receptor Modulators with a Cinnamyl Group. *Journal of medicinal chemistry*, 60(16), 7143–7157. [\[Link\]](#)
- Opioid Receptor Modulators. (n.d.). VCU Innovation Gateway.
- Schöffmann, A., Knieß, T., Wenzel, B., & Brust, P. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. *International Journal of Molecular Sciences*, 23(14), 7687. [\[Link\]](#)
- Raffa, R. B., Pergolizzi, J. V., Jr, LeQuang, J. A., Taylor, R., Jr, & NEMA Research Group (2018). New opioid receptor modulators and agonists. *Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques*, 73, 1–32. [\[Link\]](#)
- Escrig-Doménech, A., Simó-Alfonso, E. F., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. *European journal of medicinal chemistry*, 164, 465–494. [\[Link\]](#)
- Serrano-Lara, L., Unciti-Broceta, A., & Díaz-Mochón, J. J. (2016). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. *Organic letters*, 18(15), 3646–3649. [\[Link\]](#)

- Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., & Husbands, S. M. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. *Molecules* (Basel, Switzerland), 26(11), 3169. [\[Link\]](#)
- Basit, H., & Kiela, P. R. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. *International journal of molecular sciences*, 21(23), 9033. [\[Link\]](#)
- Pajeva, I. K., Nikolova, S. P., Doytchinova, I. A., & Dimitrov, D. G. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. *Central nervous system agents in medicinal chemistry*, 23(2), 140–151. [\[Link\]](#)
- Dopamine receptor ligands and therapeutic methods based thereon. (n.d.). Google Patents.
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomatic ring expansion of nitroarenes. The University of Manchester.
- Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry [Doctoral dissertation, University of Sheffield]. White Rose eTheses Online. [\[Link\]](#)
- Wang, Y., Zhang, Y., Chen, Y., Li, Y., Zhang, Y., Shen, Y., ... & Xu, Y. (2023). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. *Journal of medicinal chemistry*, 66(6), 4339–4356. [\[Link\]](#)
- Patel, A. R., Hunter, L., Bhadbhade, M. M., & Liu, F. (2014). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. *The Journal of organic chemistry*, 79(11), 5331–5338. [\[Link\]](#)
- Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. (n.d.). ResearchGate.
- Basit, H., & Kiela, P. R. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. *International Journal of Molecular Sciences*, 21(23), 9033. [\[Link\]](#)
- Krüger, J., Kurz, M., & Wüst, M. (2020). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. *Journal of fungi* (Basel, Switzerland), 6(4), 226. [\[Link\]](#)
- Opioid Receptor Modulators with a Cinnamyl Group. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (n.d.). ResearchGate.
- Gevorgyan, V., Borisov, A., & Tsuboi, A. (2011). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. *Molecules* (Basel, Switzerland), 16(8), 6619–6630. [\[Link\]](#)

- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (n.d.). ResearchGate.
- Wang, Y., Liu, Y., Li, Y., Zhang, Y., Wang, Y., & Xu, Y. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European journal of medicinal chemistry, 257, 115499. [Link]
- Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Xu, Y. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules (Basel, Switzerland), 26(4), 1148. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of polysubstituted azepanes by dearomatic ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Opioid Receptor Modulators with a Cinnamyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 17. mdpi.com [mdpi.com]
- 18. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. WO2002100350A2 - Dopamine receptor ligands and therapeutic methods based thereon - Google Patents [patents.google.com]
- 22. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Azepan-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112581#azepan-4-ol-derivatives-and-analogs\]](https://www.benchchem.com/product/b112581#azepan-4-ol-derivatives-and-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com